![molecular formula C20H20N2O2 B2741635 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide CAS No. 862831-66-1](/img/structure/B2741635.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide, commonly known as DIM-2-OA, is a synthetic compound with a molecular weight of 372.47 g/mol. This compound has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Antimicrobial Activity
- A study reported the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising activities, highlighting the potential of indole and acetamide derivatives in antimicrobial research (Debnath & Ganguly, 2015).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution provided a novel method for generating diverse heterocyclic compounds, demonstrating the versatility of indole-based compounds in synthetic chemistry (Kametani, Ohsawa, & Ihara, 1981).
Environmental Applications
- A study introduced a new fluorescent probe for the sensitive detection of carbonyl compounds (i.e., aldehydes and ketones) in water samples, showcasing the application of acetamide derivatives in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-9-10-13(2)16(11-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-15(17)18/h5-11H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPPRUZINUBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide |
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